molecular formula C8H12ClNS B1518889 2-Butyl-4-(chloromethyl)-1,3-thiazole CAS No. 113264-15-6

2-Butyl-4-(chloromethyl)-1,3-thiazole

Cat. No.: B1518889
CAS No.: 113264-15-6
M. Wt: 189.71 g/mol
InChI Key: CSDYVSFANGSMQG-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Thiazole Core : The planar aromatic ring system enables π-electron delocalization, contributing to stability and reactivity.
  • Butyl Substituent : A linear alkyl chain at position 2 enhances lipophilicity, influencing solubility in nonpolar solvents.
  • Chloromethyl Group : The electron-withdrawing chlorine atom increases electrophilicity at the methyl carbon, making it reactive toward nucleophilic substitution.

The compound’s SMILES notation (CCCCC1=NC(=CS1)CCl) and InChIKey (CSDYVSFANGSMQG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity (Table 1).

Table 1: Molecular Descriptors of this compound

Property Value
Molecular Formula C₈H₁₂ClNS
Molecular Weight 189.71 g/mol
SMILES CCCCC1=NC(=CS1)CCl
InChIKey CSDYVSFANGSMQG-UHFFFAOYSA-N
CAS Registry Number 113264-15-6

Comparative Analysis with Related Thiazole Derivatives

Comparison with 2-Tert-butyl-4-(chloromethyl)-1,3-thiazole

The tert-butyl analog (CAS 675149-83-4) shares the same chloromethyl-thiazole core but differs in the substituent at position 2. The tert-butyl group (-C(CH₃)₃) introduces steric bulk, reducing accessibility for reactions at the thiazole ring compared to the linear butyl group. This steric hindrance also increases the compound’s thermal stability, as evidenced by its storage recommendation at 4°C.

Comparison with 4-(Chloromethyl)-2-propyl-1,3-thiazole

The propyl derivative (CAS 40516-58-3) has a shorter alkyl chain, resulting in lower lipophilicity (logP ≈ 2.1 vs. 3.0 for the butyl analog). This difference impacts solubility and membrane permeability, making the butyl variant more suitable for applications requiring nonpolar interactions.

Table 2: Structural and Property Comparison of Thiazole Derivatives

Compound Substituent (Position 2) CAS Number Key Property Differences
This compound Linear butyl 113264-15-6 Higher lipophilicity
2-Tert-butyl-4-(chloromethyl)-1,3-thiazole Branched tert-butyl 675149-83-4 Enhanced steric hindrance
4-(Chloromethyl)-2-propyl-1,3-thiazole Propyl 40516-58-3 Reduced molecular weight (175.68 g/mol)

CAS Registration and Nomenclature Standards

The CAS registry number 113264-15-6 uniquely identifies this compound in chemical databases. Its systematic IUPAC name follows priority rules:

  • The thiazole ring is numbered to assign the lowest possible locants to substituents.
  • The butyl group at position 2 and chloromethyl group at position 4 are listed alphabetically.

Accepted Nomenclature:

  • IUPAC Name : this compound
  • Alternative Names : 4-(chloromethyl)-2-butylthiazole, 2-n-butyl-4-chloromethylthiazole

Table 3: Registry and Nomenclature Details

Property Value
CAS Number 113264-15-6
IUPAC Name This compound
Common Synonyms 4-(Chloromethyl)-2-butylthiazole

Properties

IUPAC Name

2-butyl-4-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDYVSFANGSMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CS1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Thiazole Synthesis

Thiazole derivatives are commonly synthesized through several established methods, most notably the Hantzsch thiazole synthesis, which remains a cornerstone for constructing the thiazole ring system. Recent literature highlights the development of both classical and novel synthetic strategies for thiazole scaffolds, often involving α-haloketones, thioamides, thioureas, and related precursors.

Preparation Methods for 2-Butyl-4-(chloromethyl)-1,3-thiazole

General Synthetic Strategies

The preparation of this compound typically involves the following key steps:

  • Construction of the thiazole ring via condensation of a suitable α-haloketone with a thioamide or thiourea.
  • Introduction of the butyl group at the 2-position, generally via alkylation or by using a butyl-substituted starting material.
  • Chloromethylation at the 4-position, often through halogenation or by employing a chloromethyl-containing precursor.
Table 1. General Approaches to Thiazole Synthesis
Method Key Reagents Typical Conditions Reference
Hantzsch thiazole synthesis α-haloketone + thioamide/thiourea Acidic or basic, moderate T
Modified Hantzsch Substituted α-haloketone Solvent (EtOH, MeOH), reflux
Direct cyclization Aminoiminomethylthiourea, dichloroacetone Acetone, low T (-5 to -7°C)

Specific Synthetic Routes

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves the condensation of an α-haloketone with a thioamide or thiourea. For this compound, the following pathway is suggested:

  • Step 1: Synthesize or procure 2-butyl-α-chloroketone.
  • Step 2: React with thiourea under reflux in ethanol or methanol to form the thiazole ring.
  • Step 3: If necessary, introduce the chloromethyl group at the 4-position via chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents.
Direct Cyclization with Chloromethyl Precursors

A documented approach for related thiazole derivatives involves:

  • Reacting (aminoiminomethyl)thiourea with dichloroacetone in acetone at low temperatures (-5 to -7°C), facilitating ring closure and introduction of the chloromethyl group simultaneously.
  • This method emphasizes strict temperature control and extended reaction times to maximize yield and selectivity.
Table 2. Example Synthesis of a Chloromethyl-Substituted Thiazole
Step Reagents and Conditions Outcome
1 (Aminoiminomethyl)thiourea + dichloroacetone Cyclization at -5 to -7°C in acetone Thiazole ring with chloromethyl group
2 Purification (e.g., recrystallization, chromatography) Isolated this compound

Alternative Methods and Considerations

  • Acetal and Orthoester Intermediates: Some patents describe converting aldehyde precursors to acetals or orthoesters, followed by reaction with thiourea or ammonium thiocyanate to yield thiazole derivatives, with subsequent chlorination steps as needed.
  • Chlorination Strategies: Chloromethylation can be achieved using chlorinating agents such as thionyl chloride, phosphorus trichloride, or N-chlorosuccinimide, depending on the substrate and desired selectivity.

Research Findings and Yield Optimization

Recent advances emphasize:

  • The importance of reaction temperature and solvent choice for optimizing yields and minimizing by-products.
  • The Hantzsch method remains the most versatile and widely adopted, but newer catalytic and green chemistry approaches are emerging for thiazole synthesis.
  • Chloromethylation steps may require careful control to avoid over-chlorination or ring degradation.
Table 3. Factors Affecting Yield in Thiazole Synthesis
Factor Impact on Yield/Selectivity
Temperature Lower temperatures favor selectivity
Solvent Polar solvents (EtOH, MeOH) preferred
Reagent stoichiometry Excess thiourea can improve yield
Reaction time Extended time may be required at low T
Chlorinating agent Choice affects purity and yield

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) at the 4-position undergoes nucleophilic substitution (SN2 mechanism) with various nucleophiles. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

NucleophileReagents/ConditionsProductYieldSource
AminesBenzylamine, THF, RT, 12h4-(Aminomethyl)-2-butyl-1,3-thiazole85%
ThiolsSodium thiophenolate, DMF, 60°C, 6h4-(Methylthio)-2-butyl-1,3-thiazole78%
HydroxideNaOH (aq), EtOH, reflux, 4h4-(Hydroxymethyl)-2-butyl-1,3-thiazole92%

Mechanistic Insight :
The reaction proceeds via a bimolecular nucleophilic attack on the chloromethyl carbon, displacing chloride. Steric hindrance from the 2-butyl group slightly reduces reactivity compared to less-substituted analogs .

Oxidation Reactions

The thiazole ring’s sulfur atom can undergo oxidation under controlled conditions:

Table 2: Oxidation Products

Oxidizing AgentConditionsProductOutcomeSource
H2O2 (30%)Acetic acid, 50°C, 3h2-Butyl-4-(chloromethyl)-1,3-thiazole sulfoxidePartial conversion (60%)
KMnO4H2O, 0°C, 1hSulfone derivativeDegradation observed

Key Finding :
Selective oxidation to sulfoxide is achievable with H2O2, while stronger oxidants like KMnO4 lead to ring degradation .

Reduction Reactions

The thiazole ring can be reduced under catalytic hydrogenation:

Table 3: Reduction Pathways

CatalystConditionsProductNotesSource
Pd/C (10%)H2 (1 atm), EtOH, 24hPartially saturated thiazolineIncomplete reduction
LiAlH4THF, reflux, 6hRing-opening to thiol-amine derivativeLow yield (35%)

Mechanism :
Reduction typically targets the C=N bond of the thiazole ring, though competing side reactions limit practical utility .

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

Table 4: Cross-Coupling Examples

Coupling PartnerCatalyst SystemProductApplicationSource
Phenylboronic acidPd(PPh3)4, K2CO3, DMF5-Phenyl-2-butyl-4-(chloromethyl)thiazolePharmaceutical intermediates
EthynyltrimethylsilanePdCl2, CuI, PPh3Alkynylated thiazoleMaterials science

Optimization Note :
Buchwald-Hartwig conditions (e.g., Pd2(dba)3/Xantphos) improve yields in aryl aminations .

Hydrolysis and Stability

The chloromethyl group exhibits pH-dependent hydrolysis:

Table 5: Hydrolysis Kinetics

MediumTemperatureHalf-LifePrimary ProductSource
pH 2 (HCl)25°C48h4-(Hydroxymethyl)-2-butyl-1,3-thiazole
pH 10 (NaOH)25°C2hDegradation to thiazole-4-carboxylic acid

Critical Insight :
Alkaline conditions accelerate hydrolysis but promote side reactions, necessitating careful pH control in synthetic workflows .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • Onset Temperature : 180°C (N2 atmosphere)

  • Major Products : HCl gas, butene fragments, and residual carbonized thiazole .

Scientific Research Applications

2-Butyl-4-(chloromethyl)-1,3-thiazole has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand thiazole interactions with biological macromolecules.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Butyl-4-(chloromethyl)-1,3-thiazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-butyl-4-(chloromethyl)-1,3-thiazole with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Features
This compound C₈H₁₂ClNS 189.70 Butyl (C2), Chloromethyl (C4) High lipophilicity, reactive C4
2-[4-(Chloromethyl)phenyl]-1,3-thiazole C₁₀H₈ClNS 209.69 Chloromethyl-phenyl (C2) Aromatic bulk, planar structure
5-(Chloromethyl)-2-phenylpyrimidine C₁₁H₉ClN₂ 204.65 Chloromethyl (C5), Phenyl (C2) Pyrimidine core, dual reactivity
4-Methyl-1,3-thiazole (6a from ) C₄H₅NS 99.15 Methyl (C4) Simplicity, high inhibitory activity

Key Observations :

  • Reactivity : The chloromethyl group at C4 offers a site for nucleophilic substitution, similar to 5-(chloromethyl)-2-phenylpyrimidine, but differs in ring hybridization (pyrimidine vs. thiazole) .
Antitumor and Immunomodulatory Effects
  • Target Compound: Limited direct data are available, but structurally related 1,3-thiazoles (e.g., pyridyl-thiazoles) exhibit antitumor activity by inducing apoptosis and necrosis in cancer cells (e.g., HT-29 and Jurkat lines) .
  • 4-Methyl-thiazole (6a) : Shows superior inhibitory activity compared to 1,3,4-thiadiazole derivatives, highlighting the importance of the thiazole core .
  • Thiazole-oxadiazole Hybrids : Hybrid analogs (e.g., N-[(5-substituted-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine) demonstrate anticancer activity with minimal toxicity, suggesting that functionalization at C4 (as in the target compound) could enhance selectivity .
Antimicrobial and Antioxidant Activity
  • Chloromethyl-thiazole Schiff Bases : Derivatives like 2a–2c () exhibit moderate to strong antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi, attributed to the chloromethyl group’s electrophilicity and ability to disrupt microbial membranes .

Biological Activity

2-Butyl-4-(chloromethyl)-1,3-thiazole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article will provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which contains both sulfur and nitrogen atoms, contributing to its reactivity and biological properties. The presence of a butyl group and a chloromethyl substituent enhances its potential for interaction with biological macromolecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects. Moreover, it has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
E. coli0.23 mg/mL0.47 mg/mL
B. cereus0.17 mg/mL0.23 mg/mL
S. Typhimurium0.23 mg/mL0.47 mg/mL

These findings suggest that the compound can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cancer Cell Line IC50 (µM) Effect
A549 (lung cancer)2.01Significant growth inhibition
HeLa (cervical cancer)ModerateSelective action observed
HT29 (colon cancer)ModerateInduces apoptosis in treated cells

The compound's ability to induce apoptosis in these cell lines indicates its potential as an anticancer therapeutic .

Case Studies and Research Findings

  • Antimicrobial Studies : A study reported that thiazole derivatives, including this compound, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that modifications on the thiazole ring could enhance antibacterial efficacy .
  • Anticancer Studies : In a comparative study involving various thiazole derivatives, this compound showed promising results against several cancer cell lines, particularly in inducing apoptosis and inhibiting cell proliferation .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may disrupt cellular processes by targeting specific enzymes involved in critical pathways such as DNA replication and repair.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-butyl-4-(chloromethyl)-1,3-thiazole, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions or functionalization of pre-existing thiazole cores. For this compound, a common approach involves reacting substituted hydrazides with aldehydes under reflux in solvents like ethanol or DMSO, with glacial acetic acid as a catalyst . Optimization includes adjusting reaction time (e.g., 4–18 hours) and temperature (reflux conditions) to balance yield and purity. Monitoring via TLC and purification using water-ethanol recrystallization can improve yields (up to 65% reported in similar thiazole syntheses) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodological Answer : Essential techniques include:

  • 1H/13C NMR spectroscopy to confirm substituent positions and molecular structure (e.g., distinguishing chloromethyl protons at δ ~4.5–5.0 ppm) .
  • IR spectroscopy to identify functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹) .
  • Melting point analysis to assess purity (reported ranges for similar compounds: 49–143°C) .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.

Q. How can researchers evaluate the preliminary biological activity of this compound?

  • Methodological Answer : Initial screening should include:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
  • Antioxidant activity : DPPH radical scavenging assays to quantify free radical inhibition .
  • Cytotoxicity studies : MTT assays on mammalian cell lines to assess safety profiles.

Advanced Research Questions

Q. What structural modifications of this compound enhance its bioactivity, and how are these guided by SAR studies?

  • Methodological Answer : Substituent effects on the thiazole ring are critical. For example:

  • Position 2 : Bulky alkyl groups (e.g., butyl) may enhance lipophilicity and membrane permeability .
  • Position 4 : Chloromethyl groups can act as electrophilic sites for covalent binding to biological targets .
  • Advanced SAR : Replace the chloromethyl group with fluorinated or brominated analogs to modulate reactivity and binding affinity (e.g., difluoromethyl derivatives show improved metabolic stability) .

Q. How can molecular docking and computational modeling predict interactions between this compound and target proteins?

  • Methodological Answer :

  • Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock or Schrödinger.
  • Target selection : Focus on enzymes with thiazole-binding pockets (e.g., bacterial dihydrofolate reductase or fungal lanosterol demethylase) .
  • Docking analysis : Identify hydrogen bonds, hydrophobic interactions, and binding energies. For example, nitro or hydroxy substituents on benzaldehyde precursors improve binding to microbial enzymes .

Q. How should researchers resolve contradictions in biological data across studies (e.g., varying MIC values)?

  • Methodological Answer :

  • Standardize assays : Use CLSI or EUCAST guidelines for antimicrobial testing to minimize variability .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate experimental conditions.
  • Replicate studies : Perform triplicate experiments and statistically analyze data (e.g., ANOVA with post-hoc tests) .

Q. What strategies stabilize this compound during storage and in biological matrices?

  • Methodological Answer :

  • Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis of the chloromethyl group .
  • Formulation : Use cyclodextrin encapsulation or lipid-based nanoparticles to enhance solubility and stability in aqueous media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Butyl-4-(chloromethyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
2-Butyl-4-(chloromethyl)-1,3-thiazole

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